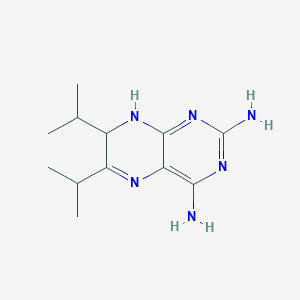
6,7-Di(propan-2-yl)-7,8-dihydropteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Di(propan-2-yl)-7,8-dihydropteridine-2,4-diamine is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Di(propan-2-yl)-7,8-dihydropteridine-2,4-diamine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2,4-diaminopteridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Di(propan-2-yl)-7,8-dihydropteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine-2,4-dione derivatives, while reduction can produce tetrahydropteridine derivatives.
Scientific Research Applications
6,7-Di(propan-2-yl)-7,8-dihydropteridine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological processes and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor of specific enzymes.
Industry: The compound is used in the development of fluorescent probes and dyes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,7-Di(propan-2-yl)-7,8-dihydropteridine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridine class.
Tetrahydropteridine: A reduced form of pteridine.
Dihydropteridine: Another reduced form of pteridine.
Uniqueness
6,7-Di(propan-2-yl)-7,8-dihydropteridine-2,4-diamine is unique due to the presence of isopropyl groups at the 6 and 7 positions, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets and improve its stability under various conditions.
Properties
CAS No. |
62911-07-3 |
|---|---|
Molecular Formula |
C12H20N6 |
Molecular Weight |
248.33 g/mol |
IUPAC Name |
6,7-di(propan-2-yl)-7,8-dihydropteridine-2,4-diamine |
InChI |
InChI=1S/C12H20N6/c1-5(2)7-8(6(3)4)16-11-9(15-7)10(13)17-12(14)18-11/h5-6,8H,1-4H3,(H5,13,14,16,17,18) |
InChI Key |
GKLLXFGTZBQXPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=NC2=C(N=C(N=C2N1)N)N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















